molecular formula C10H10N2O4 B8469487 6-Methoxy-2-methyl-5-nitroisoindolin-1-one

6-Methoxy-2-methyl-5-nitroisoindolin-1-one

Cat. No.: B8469487
M. Wt: 222.20 g/mol
InChI Key: LVHMRGJIEBSTNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxy-2-methyl-5-nitroisoindolin-1-one is a useful research compound. Its molecular formula is C10H10N2O4 and its molecular weight is 222.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H10N2O4

Molecular Weight

222.20 g/mol

IUPAC Name

6-methoxy-2-methyl-5-nitro-3H-isoindol-1-one

InChI

InChI=1S/C10H10N2O4/c1-11-5-6-3-8(12(14)15)9(16-2)4-7(6)10(11)13/h3-4H,5H2,1-2H3

InChI Key

LVHMRGJIEBSTNC-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=CC(=C(C=C2C1=O)OC)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To methyl 2-(bromomethyl)-5-methoxy-4-nitrobenzoate (212 mg, 0.7 mmol) in methanol (6 mL) was added Et3N (0.12 mL, 0.84 mmol) and methylamine in EtOH (0.11 mL, ˜8 M in EtOH, 0.84 mmol). The mixture was heated to 70° C. for 5 h. and then EtOAc (30 mL) and 2M HCl(aq) (30 mL) was added. The layers were separated and the aqueous layer was extracted with EtOAc (2×30 mL). The combined organic fractions were passed through a hydrophobic frit and the solvent was removed in vacuo. Purification of the residue via silica gel column chromatography (0-100% EtOAc in iso-hexane then EtOAc-10% MeOH in DCM) gave 6-methoxy-2-methyl-5-nitroisoindolin-1-one (117 mg, 75%) as an off-white solid. LCMS (10 cm_ESCI_Formic_MeCN): [M+H]+=223 at 3.02 min. 1H NMR (400 MHz, CDCl3): δ 7.86 (s, 1H), 7.53 (s, 1H), 4.40 (s, 2H), 4.02 (s, 3H), 3.24 (s, 3H).
Quantity
212 mg
Type
reactant
Reaction Step One
Name
Quantity
0.12 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.11 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

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